Indomethacin heptyl ester

Overview

Description

Indomethacin heptyl ester is a derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily recognized for its potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This compound has been studied for its enhanced selectivity and efficacy compared to its parent compound, making it a valuable subject in pharmaceutical research .

Mechanism of Action

Target of Action

Indomethacin heptyl ester is a potent inhibitor of cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins , which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .

Mode of Action

This compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, the first step in prostaglandin synthesis . The compound shows enhanced selectivity for COX-2, being more than 1700 times more potent as an inhibitor of COX-2 than COX-1 .

Biochemical Pathways

By inhibiting COX-2, this compound disrupts the arachidonic acid (AA) pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are key mediators of inflammation and pain. By blocking this pathway, this compound reduces the production of these inflammatory mediators .

Pharmacokinetics

Indomethacin is known to be rapidly and completely absorbed following oral administration, with peak plasma concentrations achieved within 1 to 2 hours . It is also known to bind extensively to plasma proteins, particularly albumin . These properties may also apply to this compound, but further studies would be needed to confirm this.

Result of Action

The primary result of this compound’s action is a reduction in inflammation and pain. This is due to its inhibition of prostaglandin synthesis via COX-2 inhibition . Prostaglandins are involved in the mediation of inflammation and pain, so their reduction leads to alleviation of these symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indomethacin heptyl ester typically involves esterification of indomethacin with heptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The process involves heating indomethacin with heptanol in the presence of the catalyst, followed by purification steps to isolate the ester product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions: Indomethacin heptyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Indomethacin heptyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: The compound is employed in studies investigating the inhibition of COX-2 and its effects on inflammatory pathways.

Medicine: Research focuses on its potential as a more selective and potent anti-inflammatory agent compared to indomethacin.

Comparison with Similar Compounds

- Celecoxib

- Rofecoxib

- Etoricoxib

- Valdecoxib

Indomethacin heptyl ester stands out due to its derivation from indomethacin, offering a unique balance of efficacy and selectivity in COX-2 inhibition.

Biological Activity

Indomethacin heptyl ester, a derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, has garnered attention for its enhanced biological activity, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This article explores the compound's mechanisms of action, therapeutic applications, and research findings, providing a comprehensive overview of its biological activity.

This compound exhibits potent inhibition of COX-2 with an IC50 value of 0.04 μM , significantly more selective compared to its parent compound, indomethacin, which has IC50 values of 0.05 μM for COX-1 and 0.75 μM for COX-2 . The selective inhibition of COX-2 is crucial as it mediates the synthesis of prostaglandins that are involved in inflammation and pain, while COX-1 is responsible for maintaining gastrointestinal protection.

Inhibition Profile

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| Indomethacin | 0.05 | 0.75 | 15:1 |

| This compound | >66 | 0.04 | >1650:1 |

The high selectivity ratio indicates that this compound can potentially reduce gastrointestinal side effects associated with traditional NSAIDs .

Anti-inflammatory Activity

Research demonstrates that this compound effectively reduces inflammation in various models. For instance, it has been shown to inhibit carrageenan-induced paw edema in rats with a significant reduction in ulcerogenicity compared to indomethacin itself . This suggests that the ester form may provide therapeutic benefits without the common adverse effects associated with NSAIDs.

Cancer Therapeutics

This compound has also been investigated for its potential anticancer properties. Studies indicate that it selectively induces cytotoxic effects on glioma cell lines while sparing normal neural tissue . The compound's ability to interact with signaling pathways related to cell proliferation and apoptosis further supports its role as a candidate for cancer therapy.

Case Study: Glioma Cell Lines

A study evaluating the effects of indomethacin-loaded nanocapsules demonstrated that formulations containing this compound significantly decreased the viability and proliferation of glioma cells compared to controls. Notably, the cytotoxic effects were not observed in normal neural tissue, indicating a favorable therapeutic window .

Research Applications

This compound is being utilized in various research contexts, including:

- Investigating Inflammatory Diseases : Its selective COX-2 inhibition makes it a valuable tool for studying conditions like arthritis and inflammatory bowel disease.

- Cancer Research : The compound's potential to modulate multidrug resistance proteins (e.g., MDR-1) presents opportunities for enhancing the efficacy of cancer treatments .

- Drug Development : As a model for safer anti-inflammatory drugs, this compound can guide the design of new compounds with improved safety profiles .

Properties

IUPAC Name |

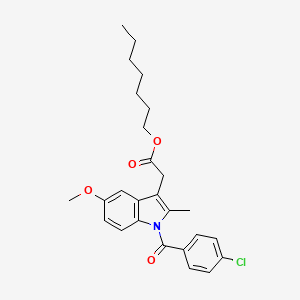

heptyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30ClNO4/c1-4-5-6-7-8-15-32-25(29)17-22-18(2)28(24-14-13-21(31-3)16-23(22)24)26(30)19-9-11-20(27)12-10-19/h9-14,16H,4-8,15,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBCHCVNKGZCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.